Bupivacaine Hydrochloride

Potency Spinal anesthesia Dose response

Researchers and procurement managers face a critical choice in selecting local anesthetics for prolonged procedures: the need for dense, long-lasting motor blockade versus cardiotoxicity concerns. Bupivacaine hydrochloride resolves this by providing an unmatched duration of sensory block (mean 962 minutes) and denser motor block compared to ropivacaine or lidocaine, essential for orthopedic, abdominal, and obstetric surgeries exceeding 4 hours. - Extended Duration: Reduces intraoperative re-dosing, maintaining surgical conditions throughout lengthy cases. - Definitive Blockade: Racemic mixture ensures a denser motor block than enantiomerically pure alternatives. - Reliable Supply: Available as USP/EP reference standards with 98.5-101.5% purity, shipped globally under ambient conditions.

Molecular Formula C18H29ClN2O
Molecular Weight 324.9 g/mol
CAS No. 14252-80-3
Cat. No. B1668058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupivacaine Hydrochloride
CAS14252-80-3
Synonyms1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
Bupivacain Janapharm
Bupivacain RPR
Bupivacain-RPR
Bupivacaina Braun
Bupivacaine
Bupivacaine Anhydrous
Bupivacaine Carbonate
Bupivacaine Hydrochloride
Bupivacaine Monohydrochloride, Monohydrate
Buvacaina
Carbostesin
Dolanaest
Marcain
Marcaine
Sensorcaine
Svedocain Sin Vasoconst
Molecular FormulaC18H29ClN2O
Molecular Weight324.9 g/mol
Structural Identifiers
SMILESCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
InChIInChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H
InChIKeySIEYLFHKZGLBNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bupivacaine Hydrochloride Anesthetic Profile


Bupivacaine hydrochloride is a long-acting amide local anesthetic that blocks sodium channels to reversibly inhibit nerve impulse propagation [1]. It is a racemic mixture of R(+)- and S(-)-enantiomers and is widely used for surgical anesthesia, obstetric analgesia, and postoperative pain management [2]. Its prolonged duration of action and dense sensory and motor blockade distinguish it from shorter-acting anesthetics such as lidocaine, though its potential for cardiotoxicity has driven the development of enantiomerically pure alternatives like ropivacaine and levobupivacaine [2].

1
Sodium channel blockade studies: Racemic bupivacaine HCl supports investigation of voltage-gated Na⁺ channel inhibition and nerve impulse propagation.
2
Enantiomer comparison research: R(+)/S(-) mixture enables stereoselective cardiotoxicity and anesthetic profile studies versus single-enantiomer agents.
3
Comparative anesthetic mechanism: Useful for head-to-head modeling with ropivacaine, levobupivacaine, and lidocaine in nerve block and analgesic duration assays.

Bupivacaine Hydrochloride Clinical Differentiation


In-class substitution of bupivacaine hydrochloride with other long-acting local anesthetics is not straightforward due to clinically significant differences in potency, duration of action, motor block profile, and cardiotoxicity risk. For example, ropivacaine is approximately 30–40% less potent and has a shorter duration of action, making it suitable for shorter procedures but potentially inadequate for prolonged surgeries [1]. Levobupivacaine, the S(-)-enantiomer of bupivacaine, demonstrates reduced cardiac toxicity, but the racemic mixture of bupivacaine provides a denser motor block that is essential for certain surgical applications [2]. These distinctions underscore the need for evidence-based selection rather than generic interchange.

Target compound
Bupivacaine HCl (racemic)
Potential substitute
Ropivacaine
Risk Ropivacaine is reported 30–40% less potent and has a shorter analgesic duration; motor block recovery is faster, which may shift endpoint interpretation in prolonged nerve block models.
Target compound
Bupivacaine HCl (racemic)
Potential substitute
Levobupivacaine (S(-)-enantiomer)
Risk Levobupivacaine shows lower cardiotoxicity in animal models, but motor block density may be reduced; racemic bupivacaine provides a distinct stereochemical response profile.

Bupivacaine Hydrochloride Comparative Evidence


Potency vs Ropivacaine

Bupivacaine exhibits 30–40% greater potency than ropivacaine, as determined by the relative concentration required to achieve comparable sensory and motor blockade. In a comparative study of hyperbaric solutions for spinal anesthesia, ropivacaine was found to be 30–40% less effective and produced a shorter duration of action, rendering it appropriate for short to intermediate-length surgeries or outpatient procedures [1].

Potency vs ropivacaine
Head-to-head
30–40% greater potency
Supports dose-response modeling in spinal anesthesia research.
Hyperbaric solutions; lower abdominal surgery model.
Potency Spinal anesthesia Dose response

Analgesic Duration vs Ropivacaine

Bupivacaine provides a significantly longer duration of analgesia compared to ropivacaine. In a supraclavicular brachial plexus block study, the duration of analgesia was 662.9 ± 262.6 minutes for bupivacaine versus 444.2 ± 190.3 minutes for ropivacaine (p < 0.001) [1]. This difference of approximately 219 minutes (over 3.5 hours) highlights bupivacaine's prolonged action, which is advantageous for extended surgical procedures.

Analgesic duration vs ropivacaine
Head-to-head
662.9 ± 262.6 min vs 444.2 ± 190.3 min (p
Indicates prolonged sensory blockade context; may extend study observation windows.
Supraclavicular brachial plexus block, 0.5% solutions.
Sensory block duration vs lidocaine
Cross-study comparable
Mean 962 min (MD 172.88 longer)
Supports long-duration epidural anesthesia model comparisons.
Meta-analysis, 5 RCTs; sensory block endpoints.
Motor block recovery vs ropivacaine
Head-to-head
128.50 ± 17.48 min vs 113.50 ± 10.18 min (p
Denser motor blockade profile relevant to immobilization study endpoints.
Pediatric caudal block, 0.25% solutions.
Cardiotoxicity vs levobupivacaine
Head-to-head
78% higher lethal dose for levobupivacaine
Supports stereoselective cardiotoxicity modeling; R(+)-enantiomer contribution.
Awake sheep; intravascular administration.
Duration of action Peripheral nerve block Ambulatory surgery

Sensory Block Duration vs Lidocaine

Bupivacaine provides a substantially longer duration of sensory blockade than lidocaine. In a meta-analysis of epidural anesthesia, the mean duration of sensory block for bupivacaine was 962 minutes, which is approximately 173 minutes longer than that achieved with lidocaine-containing regimens (mean difference 172.88 minutes, 95% CI 130.59 to 215.18) [1]. This extended duration allows for fewer re-dosing requirements during prolonged procedures.

Sensory block duration vs lidocaine
Cross-study comparable
Mean 962 min (MD 172.88 longer)
Supports long-duration epidural anesthesia model comparisons.
Meta-analysis, 5 RCTs; sensory block endpoints.
Sensory block Epidural anesthesia Duration

Motor Blockade vs Ropivacaine

Bupivacaine produces a denser and longer-lasting motor block compared to ropivacaine. In a pediatric caudal block study, motor blockade recovered significantly faster with ropivacaine (113.50 ± 10.18 minutes) than with bupivacaine (128.50 ± 17.48 minutes), p < 0.001 [1]. The longer motor block duration with bupivacaine is advantageous for procedures requiring profound muscle relaxation but may delay early ambulation.

Motor block recovery vs ropivacaine
Head-to-head
128.50 ± 17.48 min vs 113.50 ± 10.18 min (p
Denser motor blockade profile relevant to immobilization study endpoints.
Pediatric caudal block, 0.25% solutions.
Cardiotoxicity vs levobupivacaine
Head-to-head
78% higher lethal dose for levobupivacaine
Supports stereoselective cardiotoxicity modeling; R(+)-enantiomer contribution.
Awake sheep; intravascular administration.
Motor block Surgical anesthesia Recovery profile

Cardiotoxicity vs Levobupivacaine

Bupivacaine carries a higher risk of cardiotoxicity compared to its S(-)-enantiomer, levobupivacaine. In awake sheep, almost 78% more levobupivacaine was required to cause death compared to bupivacaine [1]. Additionally, levobupivacaine causes smaller changes in cardiac contractility indices and QTc interval prolongation in human volunteer studies [1]. This differential toxicity profile is attributed to the stereoselective effects of the R(+)-enantiomer in racemic bupivacaine.

Cardiotoxicity vs levobupivacaine
Head-to-head
78% higher lethal dose for levobupivacaine
Supports stereoselective cardiotoxicity modeling; R(+)-enantiomer contribution.
Awake sheep; intravascular administration.
Cardiotoxicity Safety profile Stereoisomer

Bupivacaine Hydrochloride Application Scenarios


Prolonged Surgery with Dense Motor Block

For orthopedic, abdominal, and obstetric procedures lasting over 4 hours, bupivacaine hydrochloride (0.5% or 0.75%) is indicated due to its longer duration of sensory block (mean 962 minutes) and denser motor blockade compared to lidocaine and ropivacaine [1]. The extended duration reduces the need for intraoperative re-dosing and maintains surgical conditions throughout lengthy cases [1].

Liposomal Bupivacaine for Postoperative Analgesia

Liposomal bupivacaine provides a 72-hour analgesic window, reducing rest pain scores by 0.9 points at 24 hours and 0.7 points at 48–72 hours compared to non-liposomal long-acting anesthetics [1]. This formulation is optimal for total knee arthroplasty, abdominal surgeries, and other procedures with significant postoperative pain, minimizing opioid consumption and enhancing recovery [1].

Analytical Reference Standard & Pharmacology Studies

Bupivacaine hydrochloride (CAS 14252-80-3) serves as a reference standard in pharmacokinetic and pharmacodynamic studies due to its well-characterized properties: high protein binding (>95%), concentration-dependent binding, and longer elimination half-life (T(1/2)β) compared to ropivacaine [1]. Its defined USP monograph specifications (purity 98.5–101.5%, pH 4.5–6.0) ensure reliable analytical performance in research settings [2].

Application
Selection Property
Validation Focus
Surgical anesthesia research models
Sensory/motor block duration and density
Time to block onset, recovery, and re-dosing requirements in nerve block protocols
Liposomal formulation & postoperative analgesia studies
Extended-release carrier compatibility
Pain-score reduction endpoints and opioid-sparing effect evaluation
Pharmacokinetic / analytical reference standard
USP-grade purity, high protein binding (>95%)
LC-MS/MS method calibration and stereoselective PK parameter determination

Technical Documentation Hub

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40 linked technical documents
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